molecular formula C7H11N3O2 B13556738 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol

Cat. No.: B13556738
M. Wt: 169.18 g/mol
InChI Key: VMIIZTLXXRMJBF-UHFFFAOYSA-N
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Description

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H11N3O2 It is known for its unique structure, which includes a cyclopropyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with a suitable oxadiazole precursor. One common method includes the use of amidoximes and isatoic anhydrides under specific conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and ethanol (EtOH), with refluxing and cooling steps to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is unique due to its specific structure, which includes both an amino group and an oxadiazole ring.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol

InChI

InChI=1S/C7H11N3O2/c8-3-5(11)7-9-6(10-12-7)4-1-2-4/h4-5,11H,1-3,8H2

InChI Key

VMIIZTLXXRMJBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(CN)O

Origin of Product

United States

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